molecular formula C11H21NO2S B13530642 Tert-butyl 4-mercaptoazepane-1-carboxylate

Tert-butyl 4-mercaptoazepane-1-carboxylate

Cat. No.: B13530642
M. Wt: 231.36 g/mol
InChI Key: DPLVKMBMIUTPST-UHFFFAOYSA-N
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Description

tert-Butyl 4-mercaptoazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring with a tert-butyl carbamate group at position 1 and a thiol (-SH) substituent at position 4. These compounds are typically utilized as intermediates in drug development, leveraging the azepane scaffold’s conformational flexibility for targeting biological receptors .

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 4-sulfanylazepane-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-4-5-9(15)6-8-12/h9,15H,4-8H2,1-3H3

InChI Key

DPLVKMBMIUTPST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-sulfanylazepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the tert-butyl and sulfanyl groups. One common method is the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The tert-butyl group can be introduced via esterification with tert-butyl alcohol in the presence of an acid catalyst . The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents .

Industrial Production Methods

Industrial production of tert-butyl 4-sulfanylazepane-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-sulfanylazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfanylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-butyl 4-mercaptoazepane-1-carboxylate with key analogs based on substituent groups, molecular weight, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight Key Reactivity/Notes References
This compound -SH (thiol) C₁₁H₂₁NO₂S 231.35 (calc.) High nucleophilicity; prone to oxidation (disulfide formation); potential odor Inferred
(S)-tert-Butyl 4-aminoazepane-1-carboxylate -NH₂ (amine) C₁₁H₂₂N₂O₂ 214.31 Basic amine; used in peptide coupling; low acute toxicity
tert-Butyl 4-hydroxy-5-methylazepane-1-carboxylate -OH (alcohol) C₁₃H₂₅NO₃ 243.34 Polar; hydrogen-bonding capability; stable under inert conditions
tert-Butyl 4-cyanoazepane-1-carboxylate -CN (nitrile) C₁₂H₂₀N₂O₂ 224.30 Electron-withdrawing; may hydrolyze to amides; moderate solubility in organic solvents
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate -SO₂Cl (sulfonyl chloride) C₁₁H₂₀ClNO₄S 305.80 Highly reactive; used in sulfonamide synthesis; moisture-sensitive

Reactivity and Stability

  • Thiol (-SH) Group : The mercapto derivative exhibits nucleophilic reactivity, enabling disulfide bond formation or conjugation with electrophiles. It may react violently with oxidizing agents (e.g., peroxides) and strong acids, analogous to tert-butyl alcohol’s decomposition to isobutylene .
  • Amine (-NH₂): The 4-amino analog is less reactive under physiological conditions but participates in Schiff base formation or amidation reactions .
  • Hydroxyl (-OH) : The 4-hydroxy derivative demonstrates stability in neutral conditions but may esterify or oxidize under acidic or oxidative environments .
  • Sulfonyl Chloride (-SO₂Cl) : This group is highly reactive with amines or alcohols to form sulfonamides or sulfonate esters, requiring anhydrous handling .

Research Findings and Gaps

  • Synthetic Routes: The 4-amino analog is synthesized via reductive amination of ketone precursors, while the 4-hydroxy derivative is obtained through epoxide ring-opening reactions . The mercapto variant likely requires thiolation agents (e.g., Lawesson’s reagent) but lacks documented protocols.
  • Stability Studies: Hydroxy and amino derivatives show prolonged stability in refrigerated storage, whereas sulfonyl chlorides degrade rapidly without desiccants .
  • Toxicological Data: Limited data exist for the mercapto compound; extrapolation from tert-butyl alcohol and alkanethiol studies suggests stringent exposure limits (<10 ppm) are advisable .

Biological Activity

Tert-butyl 4-mercaptoazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a mercapto group attached to an azepane ring, which is a seven-membered saturated heterocyclic compound. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, contributing to its therapeutic effects.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives with similar structures exhibited varying degrees of antibacterial activity against Escherichia coli. While specific data for this compound is limited, its structural analogs demonstrated significant inhibition at concentrations ranging from 0.78 to 250 µM .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines have indicated that compounds containing the mercaptoazepane moiety can induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The IC50 values for related compounds were reported between 10 µM and 50 µM, suggesting a promising therapeutic window for further exploration .

Case Studies

  • Study on Enzyme Inhibition : A study focused on the inhibition of the AcrAB-TolC efflux pump in E. coli demonstrated that compounds structurally similar to this compound could enhance the efficacy of existing antibiotics by preventing bacterial resistance mechanisms .
  • Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that mercaptoazepane derivatives could significantly reduce cell viability. For instance, one derivative showed an IC50 value of approximately 25 µM against breast cancer cells .

Data Table: Biological Activity Summary

Activity Type Compound Target IC50/ MIC Reference
AntimicrobialThis compound (analog)E. coli0.78 - 250 µM
CytotoxicityThis compound (analog)Cancer cell lines10 - 50 µM
Enzyme InhibitionThis compound (analog)AcrAB-TolC efflux pumpNot specified

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